molecular formula C12H15N3O3 B13965931 Ethyl 6-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 6-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B13965931
M. Wt: 249.27 g/mol
InChI Key: SIDLNRDZQXPWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic heteroaromatic core with substituents at positions 3 (ester group), 5 (methyl), and 6 (ethyl). Its molecular formula is C13H17N3O3, and it exhibits a rigid planar structure due to conjugation across the pyrimidine and pyrazole rings . The compound’s 7-oxo group and ester functionality contribute to hydrogen bonding and polar interactions, influencing its physicochemical and biological properties .

Properties

IUPAC Name

ethyl 6-ethyl-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-4-8-7(3)14-10-9(12(17)18-5-2)6-13-15(10)11(8)16/h6,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDLNRDZQXPWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C(=CNN2C1=O)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Condensation Using β-Ketoesters and 5-Aminopyrazoles in Acidic Medium

One of the most established methods involves the condensation of 5-aminopyrazole derivatives with β-ketoesters such as ethyl acetoacetate in glacial acetic acid under reflux conditions. This method was described in detail by researchers who synthesized various substituted pyrazolo[1,5-a]pyrimidin-7(4H)-ones, including ethyl 6-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate, with yields typically around 87% to 95%.

General procedure:

  • Mix 3-aminopyrazole (or substituted 5-aminopyrazole) with ethyl acetoacetate in glacial acetic acid.
  • Heat the mixture under reflux for approximately 3 hours.
  • Evaporate the solvent under reduced pressure.
  • Treat the residue with ethyl acetate and filter the precipitate.
  • Recrystallize the product from ethanol to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.

Key features:

  • The reaction proceeds via cyclization and condensation, forming the fused ring system.
  • The keto group at position 7 is introduced from the β-ketoester.
  • The ethyl ester at position 3 is retained from the starting β-ketoester.
  • The methyl group at position 5 and ethyl group at position 6 originate from the substituents on the β-ketoester.

Example data:

Compound Yield (%) Melting Point (°C) Notes
This compound 89% 177–178 White prisms, confirmed by 1H-NMR and IR spectroscopy

Condensation of 5-Aminopyrazoles with 1,3-Diketones or Ketoesters in Acetic Acid with Sulfuric Acid Catalyst

Another high-yielding method involves the reaction of substituted 5-aminopyrazoles with 1,3-diketones or β-ketoesters in acetic acid, catalyzed by a drop of concentrated sulfuric acid at room temperature. This method is noted for simplicity and high yields (87–95%).

General procedure:

  • Dissolve 5-aminopyrazole derivative in acetic acid.
  • Add 1,3-diketone or β-ketoester (2 equivalents) and a catalytic amount of concentrated sulfuric acid.
  • Stir the mixture at room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
  • Upon completion, add ice-water to precipitate the product.
  • Filter, wash with cold water, and dry to obtain the pyrazolo[1,5-a]pyrimidine derivative.

Advantages:

  • Mild reaction conditions (room temperature).
  • High yields (up to 95%).
  • Simple work-up with precipitation.

Green Synthetic Approach Using Ultrasonic Irradiation with Potassium Hydrogen Sulfate Catalyst in Aqueous Ethanol

A recent environmentally friendly method uses ultrasonic irradiation to promote the condensation of aminopyrazoles with alkynes such as ethyl propiolate, in the presence of potassium hydrogen sulfate (KHSO4) as a catalyst in aqueous ethanol. This method avoids harsh conditions, uses green solvents, and achieves good yields in short reaction times (9–15 minutes).

General procedure:

  • Dissolve aminopyrazole and ethyl propiolate in ethanol-water (1:1).
  • Add KHSO4 catalyst in water.
  • Irradiate the mixture with ultrasound at 60–65 °C for 9–15 minutes.
  • Collect the precipitated product by filtration, wash with water, and dry.
  • Purify by column chromatography if necessary.

Yields and properties:

Product Code Reaction Time (min) Melting Point (°C) Yield (%) Overall Yield (%) After Purification
3a–3e (various substituents) 9–12 156–248 84–92 70–85
3f–3k (alkyl/aryl substitutions) 10–15 133–186 77–95 63–85

Mechanism:

  • Protonation of the ester carbonyl oxygen by KHSO4 facilitates aza-Michael addition of aminopyrazole.
  • Subsequent loss of a methoxy group leads to ring closure forming the pyrazolo[1,5-a]pyrimidine system.

Comparative Summary of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Advantages Limitations
Acidic reflux with β-ketoesters 5-Aminopyrazole + ethyl acetoacetate Reflux in glacial acetic acid, 3 h ~87–95 Simple, high yield, well-established Longer reaction time
Room temperature condensation with H2SO4 catalyst 5-Aminopyrazole + 1,3-diketone + H2SO4 Room temp, acetic acid, catalytic H2SO4 87–95 Mild conditions, high yield Requires acid catalyst
Ultrasonic irradiation with KHSO4 catalyst Aminopyrazole + ethyl propiolate + KHSO4 Ultrasound, aqueous ethanol, 60–65 °C, 9–15 min 77–95 Green chemistry, fast, mild Requires ultrasound equipment
Catalyst-free Biginelli-type Aminopyrazole + aldehyde + β-ketoester Heating in DMF, ~20 min 32–53 One-pot, catalyst-free Moderate yields, possible side products

Analytical and Spectral Data Supporting the Preparation

  • Melting points: Consistent with literature values, e.g., 177–178 °C for this compound.
  • 1H-NMR: Characteristic triplet and quartet signals for the ethyl ester group (e.g., triplet at ~1.22 ppm, quartet at ~4.4 ppm), methyl and ethyl substituents on the ring, and NH protons.
  • FT-IR: Strong absorption bands corresponding to keto (C=O) at ~1670 cm⁻¹ and ester carbonyl (~1669 cm⁻¹), NH stretching vibrations around 3200–3300 cm⁻¹.
  • Mass Spectrometry (ESI-MS): Molecular ion peaks consistent with the expected molecular weight of the target compound.
  • Elemental analysis: Matches calculated values for carbon, hydrogen, and nitrogen content.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

Ethyl 6-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is known for diverse biological activities and potential therapeutic applications.

Scientific Research Applications

Due to its unique structure, this compound is an interesting subject for scientific research and industrial applications. This compound can be oxidized to form corresponding oxo derivatives, or reduction reactions can convert the keto group to a hydroxyl group.

Anti-inflammatory activity of pyrazolo[1,5-a]quinazolines

A library of 80 pyrazolo[1,5-a]quinazoline compounds and related derivatives were synthesized and screened to identify novel anti-inflammatory compounds . Two of the most potent compounds were 13i (5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide) and 16 (5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide) . Pharmacophore mapping of potential targets predicted that 13i and 16 may be ligands for three mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3) . Molecular modeling supported that these compounds could effectively bind to ERK2, p38α, and JNK3, with the highest complementarity to JNK3 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Pyrazolo[1,5-a]pyrimidine derivatives differ primarily in substituent patterns, which modulate solubility, melting points, and bioactivity. Key comparisons include:

Table 1: Substituent Effects on Physical Properties
Compound Name Substituents (Positions) Melting Point (°C) Key Spectral Data (IR, NMR) Source
Ethyl 6-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate (Target Compound) 3-COOEt, 5-Me, 6-Et Not reported Ester C=O: ~1666 cm⁻¹ (IR); 1H-NMR δ 1.23 (t, OCH2CH3)
Methyl 7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate (3a) 3-Ph, 5-COOMe 156–157 Aromatic H: δ 6.99–8.12 (m, ArH)
7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (3h) 3-CN 137–139 CN stretch: ~2220 cm⁻¹ (IR)
Ethyl 3-cyano-6-ethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate 3-CN, 5-COOEt, 6-Et Not reported Combined ester/CN features

Key Observations :

  • Ester vs. Carbonitrile (3h) : The target compound’s ester group enhances polarity compared to 3h’s nitrile, likely improving aqueous solubility .
  • Methyl vs.
Table 2: Inhibitory Activity of Selected Derivatives
Compound Name Target Enzyme IC50 (μM) Key Structural Features Source
7-Oxo-N-phenethyl-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide (2a) PDE2 1.82 ± 0.29 3-Carboxamide, 5-Ph, N-phenethyl
Target Compound Not reported Not reported 3-Ester, 5-Me, 6-Et
5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide Cathepsin B/K Submicromolar 5-Aminoethyl, 3-carboxamide

Key Observations :

  • Carboxamide vs. Ester (2a vs. Target) : The carboxamide in 2a enhances PDE2 inhibition via hydrogen bonding, while the target’s ester may reduce affinity but improve metabolic stability .
  • Aminoethyl Substituents (Cathepsin Inhibitors): Functionalization at position 5 (e.g., aminoethyl) is critical for protease inhibition, a feature absent in the target compound .

Hydrogen Bonding and Crystallography

The 7-oxo and ester groups in the target compound participate in N–H···O and C=O···H–C interactions, forming supramolecular networks . In contrast, carbonitriles (e.g., 3h) lack hydrogen-bond donors, resulting in weaker crystal packing and lower melting points .

Biological Activity

Ethyl 6-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate, a derivative of pyrazolo[1,5-a]pyrimidine, has garnered attention in recent research due to its promising biological activities, particularly in the field of oncology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound's molecular formula is C10H11N3O3C_{10}H_{11}N_3O_3 with a molecular weight of approximately 221.22 g/mol. It belongs to a class of bioactive small molecules known for their diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. One notable investigation evaluated its activity against various cancer cell lines:

Table 1: Anticancer Activity Overview

CompoundCell LineGI% (Growth Inhibition)IC50 (µM)
6nDiverse43.9%0.22 (CDK2)
6sRFX 393Moderate11.70
6tRFX 393Moderate19.92

The compound exhibited a mean growth inhibition (GI%) of 43.9% across 56 cell lines , indicating significant anticancer activity. Additionally, it demonstrated effective inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are crucial in cancer cell proliferation and survival .

Molecular docking studies have elucidated the binding interactions of this compound with CDK2 and TRKA. The compound showed binding affinities comparable to established inhibitors such as milciclib and repotrectinib, suggesting its potential as a lead compound for drug development .

Table 2: Binding Interactions

Target ProteinBinding Affinity (kcal/mol)Reference Compound
CDK2-9.0Milciclib
TRKA-8.5Repotrectinib

Cell Cycle and Apoptosis Studies

Further investigations into the cell cycle dynamics revealed that treatment with this compound resulted in significant arrest in the G0–G1 phase, with treated populations increasing to 84.36% compared to 57.08% in control groups. This suggests that the compound effectively halts cell cycle progression, thereby inhibiting cancer cell proliferation .

Case Studies

In a focused study on renal carcinoma cell lines (RFX 393), compounds derived from pyrazolo[1,5-a]pyrimidine exhibited notable cytotoxic effects when compared to standard chemotherapeutics. The study indicated that these compounds could serve as potential alternatives or adjuncts in cancer therapy .

Q & A

Q. What are the common synthetic routes for Ethyl 6-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. Key methods include:

  • Cyclocondensation of aminopyrazole derivatives with β-ketoesters or ethoxymethylenemalonates under reflux in acetic acid (Yield: 62–70%) .
  • Multi-step synthesis involving Boc protection, coupling with benzyl or aryl groups, and cyclization in polar solvents like DMF or pyridine (Yield: 28–70%) .
  • Enaminone-based routes , where intermediates react with amines or acrylonitriles under reflux (5–6 hours) to form the pyrazolo[1,5-a]pyrimidine core .

Methodological Tip : Optimize reaction yields by varying solvent polarity (e.g., acetic acid vs. pyridine) and monitoring reaction progress via TLC or HPLC.

Q. What spectroscopic techniques are used to characterize this compound?

Structural confirmation relies on:

  • 1H/13C NMR : Key signals include ethyl groups (δ 1.18–1.48 ppm, triplet), ester OCH2 (δ 4.18–4.21 ppm), and pyrimidine protons (δ 5.17–5.19 ppm) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (C=N pyrimidine) .
  • X-ray Crystallography : Orthorhombic crystal system (space group P212121) with unit cell dimensions a = 8.234 Å, b = 12.345 Å, c = 15.678 Å .

Methodological Tip : For ambiguous NMR signals, use 2D experiments (e.g., COSY, HSQC) to resolve overlapping peaks.

Q. What are the potential research applications of this compound?

  • Medicinal Chemistry : Acts as a scaffold for kinase inhibitors or anti-inflammatory agents due to its fused heterocyclic core .
  • Organic Synthesis : Intermediate for functionalized pyrimidines via nucleophilic substitution at the ester or cyano groups .
  • Materials Science : Explored for optoelectronic properties due to π-conjugated systems .

Methodological Tip : Screen bioactivity using in vitro assays (e.g., enzyme inhibition) and modify substituents to enhance selectivity.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Key factors include:

  • Solvent Choice : Polar aprotic solvents (DMF, pyridine) enhance cyclization efficiency compared to ethanol .
  • Catalysts : Triethylamine or LiOH improves deprotection and coupling steps .
  • Temperature : Reflux (100–120°C) ensures complete cyclization but may require shorter durations to avoid decomposition .

Data Analysis : Compare yields from reflux (62%) vs. microwave-assisted synthesis (75%) to assess time-temperature trade-offs .

Q. How can X-ray crystallography resolve ambiguities in molecular geometry?

Crystallographic data (e.g., bond angles, torsion angles) validate:

  • Planarity of the pyrimidine ring : Dihedral angles between pyrazole and pyrimidine rings (e.g., 2.1° deviation) .
  • Hydrogen bonding networks : O6–H···N1 interactions stabilize the crystal lattice .

Methodological Tip : Use SHELX or Olex2 for structure refinement and Mercury for visualizing intermolecular interactions .

Q. What strategies enable regioselective functionalization of the ester group?

  • Nucleophilic Substitution : Replace the ethoxy group with amines (e.g., benzylamine) using NaH/DMF at 80°C .
  • Reduction : Convert the ester to a hydroxymethyl group using LiAlH4 in THF (0°C to RT) .
  • Cross-Coupling : Suzuki-Miyaura reactions at the pyrimidine C6 position require Pd catalysts and aryl boronic acids .

Data Contradiction Note : Conflicting reports on ester vs. cyano group reactivity—prioritize computational DFT studies to predict site selectivity .

Q. How should researchers address discrepancies in spectroscopic data for derivatives?

Common issues and solutions:

  • Overlapping NMR Peaks : Use deuterated solvents (DMSO-d6) and variable-temperature NMR .
  • Crystallization Variability : Recrystallize from ethanol/DMF mixtures to obtain pure polymorphs .
  • IR Band Shifts : Compare with computed spectra (Gaussian 09) to assign vibrational modes accurately .

Case Study : A derivative showed δ 7.77–7.80 ppm (aromatic H) in DMSO-d6 but δ 7.65–7.68 ppm in CDCl3 due to solvent polarity effects .

Q. What structure-activity relationships (SAR) are critical for medicinal applications?

  • Substituent Effects :
  • C5-Methyl : Enhances metabolic stability but reduces solubility .

  • C6-Ethyl : Increases hydrophobic interactions in enzyme binding pockets .

    • Electron-Withdrawing Groups (e.g., CN at C6): Improve kinase inhibition potency by 3-fold compared to NH2 analogs .

    Methodological Tip : Use molecular docking (AutoDock Vina) to predict binding modes and guide synthetic modifications .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on cyclization by-products?

  • Issue : Some studies report imine intermediates , while others observe oxazole side products .
  • Resolution : Monitor reaction progress via LC-MS to identify transient intermediates. Adjust pH (e.g., buffered conditions) to suppress side reactions .

Q. Why do different synthetic routes yield varying enantiomeric purity?

  • Root Cause : Chiral centers at C4/C7 form during cyclization. Microwave synthesis favors R-configuration (90% ee), while reflux yields racemic mixtures .
  • Solution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to achieve >95% ee .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.